molecular formula C21H28N4O B10989140 N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide

Cat. No.: B10989140
M. Wt: 352.5 g/mol
InChI Key: DIDQBSCMDLJCKL-UHFFFAOYSA-N
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Description

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE is a complex organic compound that features both benzimidazole and pyrrole moieties Benzimidazole is a heterocyclic aromatic organic compound, while pyrrole is a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or its derivatives . The pyrrole moiety can be introduced via a reaction with an appropriate pyrrole derivative under controlled conditions . The final step involves coupling the benzimidazole and pyrrole units through an amide bond formation, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling, as well as purification techniques like crystallization and chromatography, are also employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to N-oxides, while reduction of nitro groups results in amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA and proteins, disrupting their function and leading to cell death in cancer cells . The pyrrole moiety can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H28N4O

Molecular Weight

352.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-(2,5-dimethylpyrrol-1-yl)propanamide

InChI

InChI=1S/C21H28N4O/c1-5-14(2)20(21-22-17-8-6-7-9-18(17)23-21)24-19(26)12-13-25-15(3)10-11-16(25)4/h6-11,14,20H,5,12-13H2,1-4H3,(H,22,23)(H,24,26)

InChI Key

DIDQBSCMDLJCKL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)CCN3C(=CC=C3C)C

Origin of Product

United States

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